molecular formula C21H24N4O2 B5693232 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-66-7

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B5693232
CAS-Nummer: 904813-66-7
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: QVTFSQSGGGTULB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted at the 1-position with a 4-butylphenyl group and at the 4-position with a carboxamide moiety bearing a 2-methoxyphenyl substituent. The 1,2,3-triazole scaffold is widely studied for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry .

Eigenschaften

IUPAC Name

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-4-5-8-16-11-13-17(14-12-16)25-15(2)20(23-24-25)21(26)22-18-9-6-7-10-19(18)27-3/h6-7,9-14H,4-5,8H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTFSQSGGGTULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138205
Record name 1-(4-Butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-66-7
Record name 1-(4-Butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

    Introduction of the butylphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a butylphenyl group, typically using a Grignard reagent or a similar organometallic compound.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the triazole ring.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to a carboxamide group, often using reagents such as carbodiimides or amines.

Analyse Chemischer Reaktionen

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced with other substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The butylphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and selectivity, enhancing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The following table summarizes structural analogs and their substituents:

Compound Name (Reference Code) 1-Aryl Substituent Amide Substituent Key Functional Features Biological Activity/Application Reference ID
Target Compound 4-butylphenyl 2-methoxyphenyl High lipophilicity, H-bond donor/acceptor Not explicitly reported -
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (I) 4-methoxyphenyl 4-chlorophenyl Chlorine enhances electronegativity; methoxy improves solubility Anticancer (in vitro studies)
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-chlorophenyl (S)-1-hydroxy-3-phenylpropan-2-yl Chiral center, hydroxyl group for solubility Structural studies (CSD entry ZIPSEY)
1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) 7-chloroquinolin-4-yl 4-methoxybenzyl Quinoline moiety for π-π stacking; methoxybenzyl enhances CNS penetration BACE-1 inhibition (Alzheimer’s disease)
N-(3-fluoro-4-((pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20) 4-fluorophenyl Pyridineamide derivative Fluorine atoms enhance metabolic stability; pyridineamide aids in COX-2 selectivity Cyclooxygenase (COX-1/COX-2) inhibition
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl 2-aminoethyl Aminoethyl group improves aqueous solubility Synthetic intermediate for drug discovery

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The 4-butylphenyl group in the target compound increases logP compared to analogs with smaller aryl groups (e.g., 4-chlorophenyl in ZIPSEY) .
  • Solubility: Compounds with polar substituents (e.g., hydroxyethyl in ZIPSEY or aminoethyl in ) exhibit better aqueous solubility than the target compound’s methoxyphenyl amide.
  • Melting Points : Fluorinated analogs (e.g., B20) often show higher melting points (>240°C) due to stronger intermolecular interactions, whereas the target compound’s melting point is likely lower due to the flexible butyl chain .

Biologische Aktivität

The compound 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound is illustrated as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a triazole ring that contributes to its biological activity through various mechanisms.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, derivatives of 1,2,4-triazoles have been shown to inhibit a range of bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various triazole compounds have been reported as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus .
  • The introduction of specific substituents on the triazole ring can enhance antibacterial efficacy. For example, compounds with halogen substitutions have demonstrated improved activity against resistant strains .
CompoundTarget BacteriaMIC (µg/mL)Reference
Triazole AE. coli0.12
Triazole BS. aureus0.25
Triazole CP. aeruginosa0.5

Antifungal Activity

Triazoles are widely recognized for their antifungal properties, particularly in clinical applications:

  • The compound's structural similarities to clinically used antifungals suggest potential efficacy against fungal infections.
  • Studies have shown that triazole derivatives can inhibit fungal growth by disrupting cell membrane synthesis and function .

Anticancer Activity

The anticancer potential of triazoles has garnered attention due to their ability to interfere with cancer cell proliferation:

  • Several studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle regulators.
  • The compound has shown promise in preclinical models against different cancer types .
Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosis
Lung CancerInhibition of angiogenesis
Colorectal CancerModulation of cell cycle regulators

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and targeting inflammatory pathways is a key therapeutic strategy:

  • Triazoles have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • The compound's ability to modulate inflammatory responses could provide benefits in conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Case Study on Antibacterial Activity : A study involving a series of synthesized triazoles demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, with MIC values comparable to standard antibiotics .
  • Case Study on Anticancer Activity : In vitro studies showed that specific triazole compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
  • Case Study on Anti-inflammatory Effects : Research indicated that certain triazole derivatives effectively reduced paw edema in animal models, suggesting potential for therapeutic use in inflammatory diseases .

Q & A

Q. Optimization strategies :

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst loading : Increase Cu(I) concentration (0.2–0.3 equiv) to accelerate cycloaddition .
  • Temperature control : Microwave-assisted synthesis (80°C, 30 min) improves yield by 15–20% .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Q. Basic

TechniqueKey DataReference
1H NMR δ 8.2 (triazole-H), δ 3.8 (OCH3), δ 2.5 (CH3-triazole)
13C NMR 165 ppm (C=O), 150–155 ppm (triazole carbons)
HRMS [M+H]+ m/z 379.18 (C22H25N4O2)
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH/H2O)

Q. Methodological considerations :

  • Use deuterated DMSO for NMR to resolve aromatic proton splitting .
  • For LC-MS, employ a 0.1% formic acid mobile phase to enhance ionization .

How can researchers resolve contradictions in reported biological activity data for this triazole derivative across different cell lines?

Advanced
Contradictions often arise from variations in:

  • Cell line specificity : Test across ≥3 cell models (e.g., HeLa, MCF-7, A549) with standardized protocols .
  • Assay conditions : Compare MTT, ATP-lite, and apoptosis assays under identical serum concentrations (e.g., 10% FBS) .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors to assess liver metabolism effects .

Q. Data normalization :

  • Use Z-factor analysis to validate assay robustness .
  • Include positive controls (e.g., doxorubicin) and vehicle-only baselines .

What strategies are recommended for X-ray crystallographic analysis of this compound when encountering twinning or poor diffraction quality?

Advanced
For twinning :

  • Use SHELXL’s TWIN and BASF commands to refine twin fractions .
  • Collect data at multiple wavelengths (e.g., synchrotron radiation) to improve redundancy .

Q. For poor diffraction :

  • Optimize crystallization with PEG 3350 (20–25% w/v) and 0.1 M HEPES pH 7.5 .
  • Apply DENZO/SCALEPACK for integration of weak reflections .

What are the primary chemical reactivity patterns observed in this compound under different catalytic conditions?

Q. Basic

Reaction TypeConditionsOutcomeReference
Nucleophilic substitution K2CO3/DMF, 80°CMethoxy group replacement
Oxidation H2O2/AcOH, 50°CTriazole ring hydroxylation
Reduction NaBH4/MeOH, RTCarboxamide to amine conversion

Q. Catalyst effects :

  • Pd/C hydrogenation selectively reduces the carboxamide without altering the triazole .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophoric contributions of the butylphenyl and methoxyphenyl moieties?

Advanced
Methodology :

Analog synthesis : Replace butylphenyl with 4-chlorophenyl or 4-fluorophenyl to assess hydrophobic interactions .

Methoxyphenyl modifications : Test 2-ethoxy or 3-nitro variants to probe electronic effects .

Computational docking : Use AutoDock Vina with kinase targets (e.g., EGFR PDB:1M17) to map binding pockets .

Q. Key parameters :

  • LogP values (clogP) to correlate lipophilicity with activity .
  • Free energy calculations (MM-GBSA) for binding affinity trends .

What crystallization solvents and techniques typically produce high-quality single crystals suitable for diffraction studies of triazole carboxamides?

Q. Basic

Solvent SystemTechniqueCrystal QualityReference
DMSO/EtOH (1:2) Slow evaporationPrismatic, 0.3 mm
CHCl3/Hexane Vapor diffusionNeedle-like, 0.2 mm
MeOH/H2O (3:1) Cooling (4°C, 48 hr)Plate-like, 0.4 mm

Q. Tips :

  • Add 5% glycerol as a cryoprotectant during data collection .

How should researchers approach the development of validated HPLC methods for purity analysis when dealing with multiple synthetic byproducts?

Advanced
Method development :

  • Column : Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).
  • Gradient : 5–95% MeOH in 0.1% TFA over 20 min .
  • Detection : UV at 254 nm (triazole absorption) and 280 nm (aromatic byproducts) .

Q. Validation parameters :

  • Linearity : R² ≥0.999 for 0.1–100 µg/mL.
  • LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively .

What are the documented stability profiles of this compound under various pH and temperature conditions during long-term storage?

Q. Basic

ConditionStability OutcomeReference
pH 2–3 (HCl) Degradation >50% at 40°C/7 days
pH 7.4 (PBS) Stable for 30 days at 4°C
Solid state No decomposition at −20°C/1 year

Q. Storage recommendations :

  • Lyophilize and store under argon in amber vials .

What computational chemistry approaches are most suitable for predicting binding modes between this compound and kinase targets implicated in cancer pathways?

Q. Advanced

Molecular docking : Use AutoDock Vina with flexible side chains in ATP-binding pockets (e.g., BRAF V600E) .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Pharmacophore modeling : Map hydrogen bond acceptors (triazole N3) and hydrophobic regions (butylphenyl) .

Q. Validation :

  • Compare predicted poses with co-crystallized inhibitors (e.g., PDB:3PP0) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.